1-(Pyridin-4-YL)ethane-1,2-diol
CAS No.: 1750-96-5
Cat. No.: VC8247804
Molecular Formula: C7H9NO2
Molecular Weight: 139.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1750-96-5 |
|---|---|
| Molecular Formula | C7H9NO2 |
| Molecular Weight | 139.15 |
| IUPAC Name | 1-pyridin-4-ylethane-1,2-diol |
| Standard InChI | InChI=1S/C7H9NO2/c9-5-7(10)6-1-3-8-4-2-6/h1-4,7,9-10H,5H2 |
| Standard InChI Key | SYNOTUYVMZZAAQ-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1C(CO)O |
| Canonical SMILES | C1=CN=CC=C1C(CO)O |
Introduction
1-(Pyridin-4-YL)ethane-1,2-diol is an organic compound featuring a pyridine ring substituted with a diol functional group on an ethane chain. Its structure combines the aromatic heterocyclic properties of pyridine with the hydrophilic characteristics of the diol moiety. This duality makes it a candidate for various applications in medicinal chemistry, material science, and catalysis.
Structural Characteristics
The molecular structure of 1-(Pyridin-4-YL)ethane-1,2-diol can be described as follows:
-
Core Functional Groups: A pyridine ring (C5H5N) at position 4 is attached to a two-carbon chain bearing two hydroxyl groups (-OH).
-
Molecular Formula: C7H9NO2
-
Key Features: The diol group provides hydrogen bonding potential, enhancing solubility in polar solvents and reactivity in chemical synthesis.
General Synthesis
The compound is typically synthesized through:
-
Functionalization of Pyridine: Introduction of an ethane chain to the pyridine ring via alkylation or Grignard reactions.
-
Hydroxylation: Addition of hydroxyl groups using oxidizing agents or hydrolysis of intermediate compounds.
Example Reaction Scheme
A common pathway involves the reaction of 4-bromopyridine with ethylene glycol derivatives under basic conditions to yield the desired product.
Medicinal Chemistry
-
The compound's structure suggests potential as a pharmacophore in drug design due to:
-
Hydrogen bonding from diols aiding receptor binding.
-
Pyridine's role in enzyme inhibition and bioactivity modulation.
-
Material Science
-
Its hydrophilic and aromatic properties make it suitable for use in polymer synthesis or surface coatings.
Catalysis
-
The compound can act as a ligand in coordination chemistry, stabilizing metal complexes for catalytic applications.
Biological Activity
Studies suggest that derivatives of pyridine-based diols exhibit:
-
Antimicrobial properties due to their ability to disrupt bacterial membranes.
-
Enzyme inhibition potential, particularly targeting oxidoreductases.
Stability and Reactivity
-
The compound is stable under standard conditions but may undergo oxidation at the diol group.
-
Reactivity is enhanced by the electron-withdrawing nature of the pyridine ring.
Limitations and Challenges
While promising, challenges include:
-
Limited availability of detailed biological data specific to this compound.
-
Potential instability under oxidative or acidic conditions due to the diol group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume